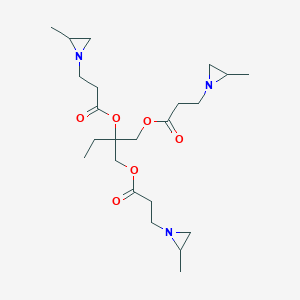
6-Ethoxy-4-methoxyquinoline-2-carboxylic acid
Descripción general
Descripción
6-Ethoxy-4-methoxyquinoline-2-carboxylic acid is a chemical compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 . It is used in various chemical reactions and has a CAS number of 1351843-44-1 .
Molecular Structure Analysis
The molecular structure of 6-Ethoxy-4-methoxyquinoline-2-carboxylic acid consists of a quinoline backbone with ethoxy and methoxy substituents at the 6 and 4 positions, respectively, and a carboxylic acid group at the 2 position .Physical And Chemical Properties Analysis
6-Ethoxy-4-methoxyquinoline-2-carboxylic acid has a predicted boiling point of 397.4±37.0 °C and a predicted density of 1.275±0.06 g/cm3 . Its pKa is predicted to be 1.19±0.30 .Aplicaciones Científicas De Investigación
Chemical Isolation and Identification
6-Ethoxy-4-methoxyquinoline-2-carboxylic acid, a variant of quinoline-2-carboxylic acid, has been identified in natural sources. Starratt and Caveney (1996) isolated a similar compound, 4-hydroxy-6-methoxyquinoline-2-carboxylic acid (6-methoxy-kynurenic acid), from Ephedra pachyclada ssp. sinaica, highlighting its natural occurrence and potential for further study in plant chemistry (Starratt & Caveney, 1996).
Synthesis and Antibacterial Activity
In the field of medicinal chemistry, derivatives of quinoline-2-carboxylic acid, similar to 6-Ethoxy-4-methoxyquinoline-2-carboxylic acid, have been synthesized and evaluated for antibacterial activity. Sánchez et al. (1995) studied a series of 1-cyclopropyl-6-fluoro-8-alkoxyquinoline-3-carboxylic acids, demonstrating their effectiveness against various bacteria (Sánchez et al., 1995).
Luminescence and Labeling Applications
Quinoline derivatives have been explored for their luminescence properties. Enoua, Uray, and Stadlbauer (2009) synthesized cyano functionalized 6-methoxyquinolin-2-ones and investigated their fluorescence properties, indicating potential applications in scientific labeling and imaging (Enoua, Uray, & Stadlbauer, 2009).
Antioxidant Research
Blaszczyk, Skolimowski, and Materac (2006) evaluated salts of ethoxyquin, a compound structurally related to 6-Ethoxy-4-methoxyquinoline-2-carboxylic acid, for their genotoxic and antioxidant activities. Their findings contribute to understanding the antioxidant properties of quinoline derivatives (Blaszczyk, Skolimowski, & Materac, 2006).
Propiedades
IUPAC Name |
6-ethoxy-4-methoxyquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-8-4-5-10-9(6-8)12(17-2)7-11(14-10)13(15)16/h4-7H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRBSQHFIRVALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-4-methoxyquinoline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B1442419.png)

![9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1442422.png)